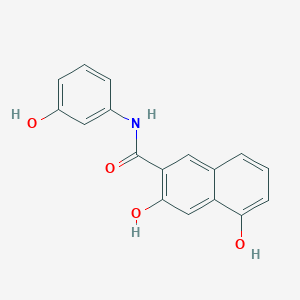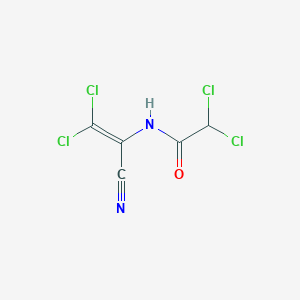![molecular formula C20H23N3O4 B12581097 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid](/img/structure/B12581097.png)
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the pyridine and propanoic acid moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Analyse Des Réactions Chimiques
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its therapeutic potential, particularly in areas such as anti-inflammatory, anticancer, and antiviral activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to changes in cellular processes, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Propriétés
Formule moléculaire |
C20H23N3O4 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoic acid |
InChI |
InChI=1S/C20H23N3O4/c1-13(20(25)26)27-18-6-2-5-16-14(11-23-19(16)18)7-9-22-12-17(24)15-4-3-8-21-10-15/h2-6,8,10-11,13,17,22-24H,7,9,12H2,1H3,(H,25,26) |
Clé InChI |
OIYBBJGACXEGOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=CC2=C1NC=C2CCNCC(C3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)

![Trimethyl{2-[(prop-2-en-1-yl)sulfanyl]phenyl}stannane](/img/structure/B12581057.png)
![4-(4-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12581065.png)

![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Triethoxy{3-[(3-methyloxetan-3-yl)methoxy]propyl}silane](/img/structure/B12581090.png)

![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
